Synarel
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like Synarel often involves multi-step chemical reactions, utilizing strategies such as the Fischer-Tropsch synthesis for generating a wide array of chemicals from synthesis gas (syngas), a mixture of carbon monoxide and hydrogen. This process is foundational in producing hydrogen, methanol, and other chemicals through syngas manipulation (Wender, 1996). The SYNGEN program further demonstrates a systematic approach to chemical synthesis, identifying all possible sequential construction routes for target molecules, showcasing modern techniques in achieving complex syntheses (Hendrickson, 2010).
Molecular Structure Analysis
The analysis of molecular structures is critical in understanding Synarel's functionality. Techniques such as X-ray crystallography provide insights into the molecular arrangement and conformational preferences of synthesized compounds. For example, the synthesis and molecular structure of syn-6,13-bishydroxymethyl-14-crown-4 reveal the preferred conformational arrangement of ethereal oxygens and CH2OH groups, highlighting the importance of molecular structure in predicting chemical behavior (Olsher et al., 1991).
Chemical Reactions and Properties
Synarel's chemical properties are influenced by its reactions with other substances. The catalytic transformations of syngas into chemicals and fuels highlight the versatility and potential of utilizing syngas for complex chemical synthesis, including the production of carbon monoxide and hydrogen for further chemical reactions (Zhou et al., 2019). This area of research is pivotal for understanding the chemical reactivity and potential applications of Synarel.
Physical Properties Analysis
The physical properties of Synarel, such as solubility, melting point, and stability, are essential for its handling and application in various contexts. Research in this area focuses on understanding how the molecular structure of Synarel influences its physical characteristics, which are crucial for its storage, processing, and application in scientific and industrial settings.
Chemical Properties Analysis
The chemical properties of Synarel, including its reactivity with other compounds, stability under different conditions, and mechanisms of action, are fundamental aspects of its study. The exploration of syngas oxidation mechanisms, for instance, provides valuable insights into the reactivity of compounds derived from syngas, potentially applicable to Synarel (Starik et al., 2010). Understanding these chemical properties is crucial for predicting and controlling the behavior of Synarel in various chemical reactions and applications.
Scientific Research Applications
Nanoparticle Synthesis : Synarel is utilized in liquid-phase syntheses of inorganic nanoparticles, which are crucial in chemical research with wide-ranging industrial and technological applications (Cushing, Kolesnichenko, & O'Connor, 2004).
Neuroscience and Robotics : The concept of synergies, which has been applied in neuroscience and robotics, involves collaboration and integration. This approach is used to develop novel design and control concepts for artificial hands and prostheses (Santello et al., 2016).
In Vitro Fertilization (IVF) : Nafarelin (Synarel) is associated with improved outcomes in IVF treatments, particularly in terms of successful pregnancies (Martin, Givens, Schriock, Glass, & Dandekar, 1994).
Endometriosis Treatment : Synarel, combined with thermocoagulation, is effective in treating endometriosis, reducing pain in 60% of patients and influencing menstrual cycles (Palatyński, Gruszczyńska, & Sobkiewicz, 2001). It is also noted for being well-tolerated and effective in treating intermediate and low-advanced cases of endometriosis with pelvic pain complaints (Woytoń & Zimmer, 2000).
Synthetic Biology : This field, which applies engineering principles to biology, has seen significant advancements in vaccine development, diagnostics, drug synthesis, and environmental toxin detection and remediation (Douglas & Stemerding, 2013).
Synergy Research in Phytomedicine : Synarel plays a role in synergy research, a new approach in phytomedicinal research that evaluates the efficacy of herbal mono-drug extracts and their combinations (Wagner, 2009).
Ovarian Stimulation in IVF : Reducing the dose of GnRHa like Synarel during ovarian stimulation in IVF might lead to a greater number of oocytes recovered and more embryos available for transfer and freezing (Elgendy et al., 1998).
Safety And Hazards
Synarel is contraindicated in pregnancy, lactation, and undiagnosed abnormal vaginal bleeding . It may cause an increase in bone turnover and decrease in bone mineral content . Ovarian cysts may develop within the first two months of therapy and occur more commonly in women with polycystic ovarian disease .
Future Directions
properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBTYDWUUWLHBD-UDXTWCDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H89N17O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76932-56-4 (Parent) | |
Record name | Nafarelin acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40904715 | |
Record name | Nafarelin acetate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Synarel | |
CAS RN |
86220-42-0 | |
Record name | Nafarelin acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafarelin acetate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFARELIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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